Cas no 150270-08-9 (Geldanamycin,4,5-dihydro-)

Geldanamycin,4,5-dihydro- 化学的及び物理的性質
名前と識別子
-
- Geldanamycin,4,5-dihydro-
- [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate,N,N-dimethylmethanamine
- 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL
- 17-Dimethylaminoethylamino-17-demethoxygeldanamycin
- 17-Dimethylaminogeldanamycin
- GledanaMycin
- AC-33174
- KOS 1022
- Q4552287
- BDBM50005781
- DB12442
- 17-DESMETHOXY-17-N,N-DIMETHYLAMINOETHYLAMINO-GELDANAMYCIN
- 150270-08-9
- M03709
- NSC707545
- BRD-K83988098-001-02-0
- 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin
- Alvespimycin [INN]
- GELDANAMYCIN, 17-DEMETHOXY-17-((2-(DIMETHYLAMINO)ETHYL)AMINO)-
- alvespimycin
- KOS1022
- CS-0912
- HY-10389
- DMAG
- EX-A1103
- KUFRQPKVAWMTJO-LMZWQJSESA-N
- UNII-001L2FE0M3
- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- 17-dimethylaminoethylamino-17-demethoxy-geldanamycin
- 17-DMAG
- Dimethylaminoethylamino-17-demethoxygeldanamycin, 17-
- BRD-K83988098-003-01-8
- GTPL9828
- ((4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2-dimethylaminoethylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaen-9-yl) carbamate
- 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
- 467214-20-6
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-((2-(DIMETHYLAMINO)ETHYL)AMINO)-13-HYDROXY-8,14-DIMETHOXY-4,10,12,16-TETRAMETHYL-3,20,22-TRIOXO-2-AZABICYCLO(16.3.1)DOCOSA-1(21),4,6,10,18-PENTAEN-9-YL CARBAMATE
- 17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
- A1-50459
- 001L2FE0M3
- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-{[2-(dimethylamino)ethyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate
- NSC-707545
- CHEBI:65324
- ALVESPIMYCIN [WHO-DD]
- DTXSID00963646
- CHEBI:94772
- (4E,6Z,10E,12S,13R,16R)-19-(2-(Dimethylamino)ethylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
- SCHEMBL5449716
- DTXSID901017663
- CHEMBL340169
-
- インチ: InChI=1S/C32H48N4O8.C3H9N/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;1-4(2)3/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1-3H3/b11-9+,19-10+,21-16+;
- InChIKey: JZWHFNOWMZVPTP-KYHBWZRRSA-N
- ほほえんだ: CN(C)C.CN(CCNC1C(=O)C=C2NC(C(=CC=CC(C(C(=CC(C(C(CC(CC=1C2=O)C)OC)O)C)C)OC(=O)N)OC)C)=O)C |t:15,17,21|
計算された属性
- せいみつぶんしりょう: 616.34721450g/mol
- どういたいしつりょう: 616.34721450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 44
- 回転可能化学結合数: 8
- 複雑さ: 1230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 170Ų
じっけんとくせい
- かんど: Light Sensitive
Geldanamycin,4,5-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE83277-5mg |
17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL |
150270-08-9 | 98% by TLCNMR (Conforms) | 5mg |
$168.00 | 2024-04-20 | |
A2B Chem LLC | AE83277-1mg |
17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL |
150270-08-9 | 98% by TLCNMR (Conforms) | 1mg |
$92.00 | 2024-04-20 |
Geldanamycin,4,5-dihydro- 関連文献
-
Beatriz Rossi Canuto de Menezes,Karla Faquine Rodrigues,Vanessa Modelski Schatkoski,Raíssa Monteiro Pereira,Renata Guimar?es Ribas,Thaís Larissa do Amaral Montanheiro,Gilmar Patrocínio Thim J. Mater. Chem. B 2021 9 1745
-
Russell R. A. Kitson,Christopher J. Moody Chem. Commun. 2013 49 8441
-
Su-Yun Bai,Xi Dai,Bao-Xiang Zhao,Jun-Ying Miao RSC Adv. 2014 4 19887
-
Jana Franke,Simone Eichner,Carsten Zeilinger,Andreas Kirschning Nat. Prod. Rep. 2013 30 1299
-
Mark S. Butler Nat. Prod. Rep. 2008 25 475
-
Justin R. Pritchard,Peter M. Bruno,Michael T. Hemann,Douglas A. Lauffenburger Mol. BioSyst. 2013 9 1604
-
Zhenyu Li,Lejiao Jia,Hui Tang,Yuemao Shen,Chengwu Shen RSC Adv. 2019 9 42509
-
Anthony R. Martin,Cyril Ronco,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 21
-
Zhenyu Li,Lejiao Jia,Hui Tang,Yuemao Shen,Chengwu Shen RSC Adv. 2023 13 13586
-
Matías E. Rodríguez,Ingrid S. Cogno,Laura S. Milla Sanabria,Yanina S. Morán,Viviana A. Rivarola Photochem. Photobiol. Sci. 2016 15 1090
Geldanamycin,4,5-dihydro-に関する追加情報
Geldanamycin, 4,5-dihydro-: An Overview of a Promising Anticancer Agent
Geldanamycin, 4,5-dihydro- (CAS No. 150270-08-9) is a semisynthetic derivative of the natural product geldanamycin, which has garnered significant attention in the field of cancer research due to its potent antitumor activity. This compound belongs to a class of ansamycins, known for their ability to inhibit the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of various client proteins, many of which are involved in cancer progression.
The structure of 4,5-dihydrogeldanamycin is characterized by a unique ansa bridge and a hydroxylated cyclohexene ring. These structural features contribute to its high affinity for Hsp90, making it an effective inhibitor. The inhibition of Hsp90 leads to the degradation of its client proteins, including kinases and transcription factors that are often overexpressed or mutated in cancer cells. This mechanism of action has made 4,5-dihydrogeldanamycin a promising candidate for the development of targeted cancer therapies.
Recent studies have highlighted the broad-spectrum antitumor activity of 4,5-dihydrogeldanamycin. In vitro and in vivo experiments have demonstrated its efficacy against various types of cancer cells, including those derived from breast, lung, prostate, and ovarian cancers. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4,5-dihydrogeldanamycin significantly reduced the viability and proliferation of triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its direct antitumor effects, 4,5-dihydrogeldanamycin has shown potential in overcoming drug resistance. Many cancer cells develop resistance to conventional chemotherapeutic agents through mechanisms such as increased expression of drug efflux pumps and activation of survival pathways. By targeting Hsp90, 4,5-dihydrogeldanamycin can disrupt these resistance mechanisms and enhance the efficacy of other anticancer drugs. A study published in Cancer Research in 2022 demonstrated that combining 4,5-dihydrogeldanamycin with standard chemotherapy agents like paclitaxel resulted in synergistic effects and improved tumor regression in xenograft models.
The pharmacokinetic properties of 4,5-dihydrogeldanamycin have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for clinical development. However, like many Hsp90 inhibitors, it faces challenges related to toxicity and solubility. To address these issues, researchers have developed various prodrugs and formulations that enhance its stability and reduce side effects. For example, a recent study published in the European Journal of Medicinal Chemistry described a novel prodrug strategy that significantly improved the solubility and reduced the hepatotoxicity of 4,5-dihydrogeldanamycin.
Clinical trials evaluating the safety and efficacy of 4,5-dihydrogeldanamycin are currently underway. Early-phase trials have shown promising results with manageable side effects. A phase I trial conducted by the National Cancer Institute reported that 4,5-dihydrogeldanamycin was well-tolerated at doses up to 180 mg/m² when administered intravenously on a weekly schedule. The most common adverse events observed were mild to moderate gastrointestinal symptoms and reversible liver enzyme elevations.
The future prospects for 4,5-dihydrogeldanamycin are promising. Ongoing research is focused on optimizing its formulation and delivery methods to further enhance its therapeutic index. Additionally, combination therapies with other targeted agents are being explored to maximize its antitumor potential. The development of biomarkers to predict response to Hsp90 inhibition is also an active area of investigation.
In conclusion, Geldanamycin, 4,5-dihydro- (CAS No. 150270-08-9) represents a significant advancement in the field of anticancer drug development. Its unique mechanism of action targeting Hsp90 client proteins offers new opportunities for treating various types of cancer. As research continues to uncover its full potential and address existing challenges, Geldanamycin, 4,5-dihydro- is poised to become an important tool in the oncologist's arsenal against this formidable disease.
150270-08-9 (Geldanamycin,4,5-dihydro-) 関連製品
- 70563-58-5(Herbimycin A)
- 467214-20-6(17-DMAG)
- 64202-81-9(17-Amino Geldanamycin)
- 75747-14-7(Tanespimycin)
- 91700-92-4(Herbimycin C)
- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)
- 1203186-14-4(2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)
- 674350-32-4(N4-(4-ethoxyphenyl)-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)




